molecular formula C19H27N3O2S B2386596 N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034383-49-6

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2386596
CAS No.: 2034383-49-6
M. Wt: 361.5
InChI Key: XZQQWTLPBAFUEA-UHFFFAOYSA-N
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Description

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound, with a molecular formula of C19H27N3O2S and a molecular weight of 361.5 g/mol, is known for its complex structure that includes a phenyl group, a tetrahydrothiopyran ring, and a piperidine moiety.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating cancer and autoimmune diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the tetrahydrothiopyran ring.

    Oxalamide Formation: The next step involves the reaction of the piperidine intermediate with oxalyl chloride to form the oxalamide linkage.

    Phenyl Group Introduction: Finally, the phenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the oxalamide group to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but often involve key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

When compared to similar compounds, N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

    N1-phenyl-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the tetrahydrothiopyran ring, resulting in different chemical properties.

    N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethyl)oxalamide: Has an ethyl group instead of a methyl group, affecting its reactivity and biological activity.

Properties

IUPAC Name

N'-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c23-18(19(24)21-16-4-2-1-3-5-16)20-14-15-6-10-22(11-7-15)17-8-12-25-13-9-17/h1-5,15,17H,6-14H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQWTLPBAFUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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